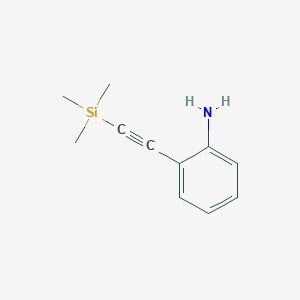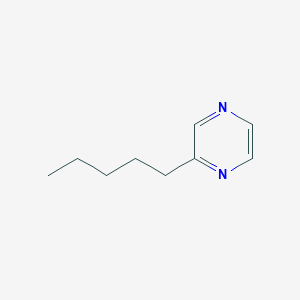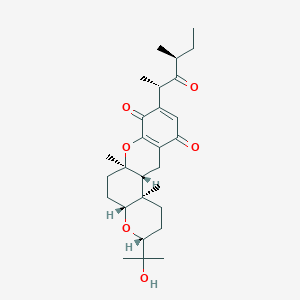
5-Amino-1,3-dimethylpyrazole
Overview
Description
5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives.
Scientific Research Applications
Synthesis of Pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines : This compound plays a role in synthesizing pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, which are crucial in studying neurotransmitters (Aggarwal et al., 2009).
Transformation of o-phthalaldchydic acid : It is used in research for converting o-phthalaldchydic acid to a tricyclic system (Swett & Aynilian, 1975).
Synthesis of Isomeric Pyrazolopyridones : 5-Amino-1,3-dimethylpyrazole aids in synthesizing isomeric pyrazolopyridones, identified as tetrahydropyrazolopyridine derivatives (Ratajczyk & Swett, 1975).
Synthesis of Benzimidazol-2-ones : It is used in synthesizing 1,3-dialkyl-1,3-dihydro-5-(pyrrol-1-andl)benzimidazol-2-ones and related compounds (Smolyar et al., 2011).
Biological Applications : As a precursor, it's involved in synthesizing novel pyrazolo[1,5-a]pyrimidines, significant in anti-tumor, anti-bacterial, and hepatitis C virus inhibitor applications (Abdallah & Elgemeie, 2022).
Anticancer Activity : this compound is a key component in synthesizing new heterocyclic compounds with potential anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).
Potential Antipsychotic Agent : In behavioral animal tests, derivatives of this compound have shown an antipsychotic-like profile, suggesting potential as antipsychotic agents (Wise et al., 1987).
Hypoglycemic Properties : 3,5-dimethylpyrazole, a related compound, acts as a hypoglycemic agent and influences carbohydrate and free fatty acid metabolism (Gerritsen & Dulin, 1965).
Anticonvulsant Activity : Derivatives of 3,5-dimethylpyrazole have shown anticonvulsant activity in animal models, reducing seizure severity and mortality rate (Koçyiğit-Kaymakçıoğlu et al., 2011).
Mechanism of Action
Mode of Action
It’s known that 5-amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the function of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and the temperature, among others.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which 5-Amino-1,3-dimethylpyrazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrazole compound.
Cellular Effects
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal effects . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities . This could potentially affect the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its impact on gene expression.
Metabolic Pathways
Pyrazoles can participate in various reactions and form more complex heterocyclic systems
Properties
IUPAC Name |
2,5-dimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(6)8(2)7-4/h3H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDGMMZLXSFNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908181 | |
| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-32-1, 103068-64-0 | |
| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 5-Amino-1,3-dimethylpyrazole?
A1: this compound serves as a versatile building block in organic synthesis. It readily undergoes cyclocondensation reactions with various reagents. For instance, it reacts with ethyl acetoacetate to produce isomeric pyrazolopyridones, characterized using IR, PMR, and 13C-NMR spectroscopy []. Additionally, it participates in Friedlander reactions, exemplified by its reaction with o-phthalaldehydic acid to generate 5-amino-1,3-dimethyl-4-phthalidylpyrazole, which can be further transformed into tricyclic systems like 1,3-dimethylpyrazolo[3,4-b]benzazepin-9-one []. Another application involves its reaction with arylaldehydes or ketones and mercaptoacetic acid to yield pyrazolo[3,4-e][1,4]thiazepine derivatives [].
Q2: How is the structure of pyrazolo[3,4-e][1,4]thiazepine derivatives, synthesized from this compound, confirmed?
A2: The structure of pyrazolo[3,4-e][1,4]thiazepine derivatives, synthesized using this compound, is confirmed through a combination of methods. Desulfurization and subsequent hydrolysis of these derivatives yield identifiable benzylpyrazole products, providing structural insights []. Additionally, comparing spectral data of these derivatives with analogous pyrazolothiazepines further supports their structural assignment [].
Q3: Can this compound form charge transfer complexes?
A3: Yes, research indicates that this compound can form charge transfer complexes. Studies employing spectroscopic techniques and DFT/TD-DFT/PCM calculations demonstrate the formation of such a complex with chloranilic acid in various solvents []. This interaction highlights the potential of this compound in supramolecular chemistry and related fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


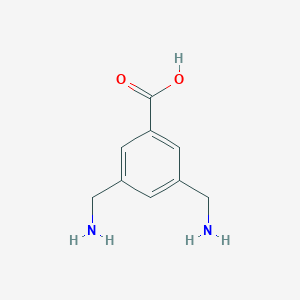
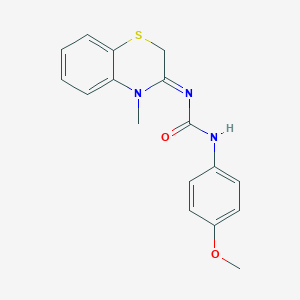
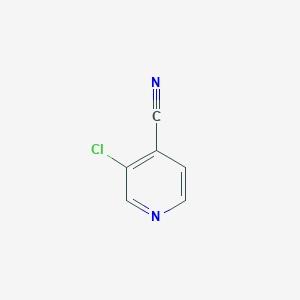
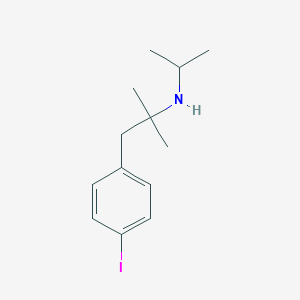
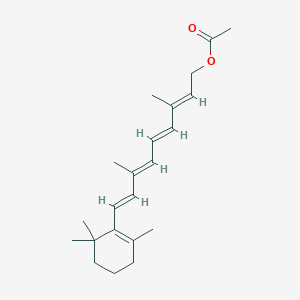
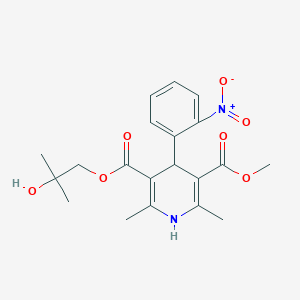

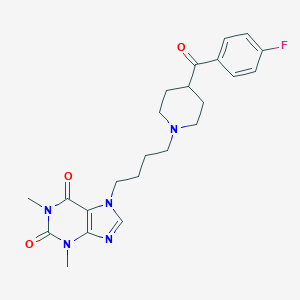
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
